

An In-depth Technical Guide to the Physicochemical Properties of Trifloxystrobin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trifloxystrobin-d3	
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This technical guide provides a comprehensive overview of the core physicochemical properties of **Trifloxystrobin-d3**, a deuterated analog of the broad-spectrum strobilurin fungicide, Trifloxystrobin. Given that **Trifloxystrobin-d3** is primarily utilized as an internal standard in analytical methodologies, its fundamental physicochemical characteristics are virtually identical to its non-deuterated counterpart. The data presented herein pertains to Trifloxystrobin, with the understanding that these values are representative for **Trifloxystrobin-d3**.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Trifloxystrobin. These values are essential for understanding its environmental fate, behavior in analytical systems, and potential biological interactions.

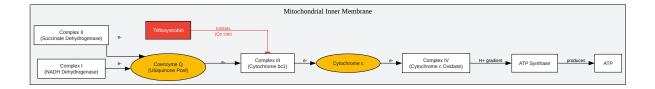


Property	Value	Reference
Molecular Formula	C20H16D3F3N2O4	N/A
Molecular Weight	411.4 g/mol	N/A
CAS Number	141517-21-7 (non-deuterated)	[1][2]
Appearance	White, odorless powder or grey to beige solid with a weak odour.[1][3]	[1][3]
Melting Point	72.9 °C	[2][3][4]
Boiling Point	Approximately 312 °C	[2][3]
Vapor Pressure	$3.4 \times 10^{-6} \text{ Pa (at 25 °C)}$	[1][2][5]
Water Solubility	0.610 mg/L (at 25 °C)	[2][3]
logP (Octanol/Water Partition Coefficient)	4.5 (at 25 °C)	[2][3][6]
Density	1.36 g/cm³ (at 20-21 °C)	[3][4]
Dissociation Constant (pKa)	No dissociation between pH 2-12.	[6]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin, and by extension **Trifloxystrobin-d3**, functions as a potent inhibitor of fungal respiration.[6][7] It specifically targets the cytochrome bc1 complex (also known as complex III) within the mitochondrial respiratory chain.[7][8] By binding to the Qo site of cytochrome b, it blocks electron transfer, thereby disrupting the production of ATP, a critical energy currency for cellular processes. This inhibition ultimately leads to the cessation of fungal growth and spore germination.[6]



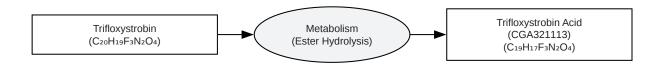


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Caption: Mechanism of action of Trifloxystrobin.

Metabolic Pathway

In biological systems and the environment, Trifloxystrobin undergoes metabolism, with the primary transformation being the cleavage of the methyl ester group to form its corresponding carboxylic acid metabolite, CGA321113.[6][9] This metabolite is generally considered to be less fungicidally active than the parent compound.



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Caption: Primary metabolic pathway of Trifloxystrobin.

Experimental Protocols: Analytical Determination

Trifloxystrobin-d3 is predominantly used as an internal standard for the quantification of Trifloxystrobin in various complex matrices, such as soil, water, and agricultural commodities. [10][11] The use of a stable isotope-labeled internal standard is crucial for accurate and precise measurements using techniques like liquid chromatography-tandem mass spectrometry (LC-

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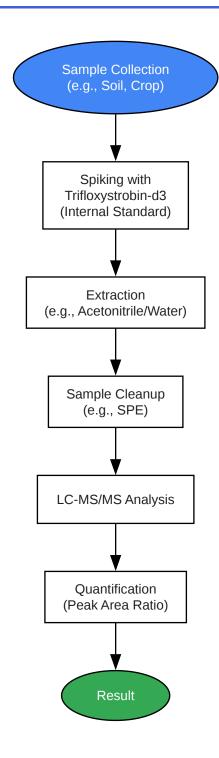


MS/MS), as it compensates for matrix effects and variations in sample preparation and instrument response.[10]

A typical analytical workflow involves the following steps:

- Sample Preparation: The sample (e.g., soil, crop homogenate) is weighed and placed in an extraction vessel.
- Internal Standard Spiking: A known amount of **Trifloxystrobin-d3** solution is added to the sample at the beginning of the extraction process.
- Extraction: The analytes (Trifloxystrobin and Trifloxystrobin-d3) are extracted from the sample matrix using a suitable solvent system, often a mixture of acetonitrile and water.[10]
 [12] This may be facilitated by techniques such as accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11]
- Cleanup (Optional): Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.[12]
- Analysis by LC-MS/MS: The final extract is injected into an LC-MS/MS system. The compounds are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer.[10][13] Quantification is achieved by comparing the peak area ratio of the target analyte (Trifloxystrobin) to the internal standard (Trifloxystrobin-d3). Specific mass transitions are monitored for both compounds to ensure selectivity and accuracy. For example, a common transition for Trifloxystrobin is m/z 409 → 186, while for Trifloxystrobin-d3 it is m/z 412 → 186.[6][10]





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Caption: Analytical workflow for Trifloxystrobin analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Trifloxystrobin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140529#physicochemical-properties-of-trifloxystrobin-d3]

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